(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane
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Overview
Description
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It features a naphthalene ring substituted with a methyl group at the 4-position, linked to a diphenyl-sulfanylidene-lambda5-phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-methylnaphthalene, is subjected to electrophilic substitution reactions to introduce the desired functional groups.
Phosphane Introduction: The diphenyl-sulfanylidene-lambda5-phosphane moiety is introduced through a nucleophilic substitution reaction, where a suitable phosphorus reagent reacts with the naphthalene derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of 4-methylnaphthalene and phosphorus reagents.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Use of techniques like recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or phosphine.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry
Polymer Science: Incorporated into polymers to improve their thermal and mechanical properties.
Electronics: Used in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism by which (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and metal centers. The compound’s unique structure allows it to participate in various chemical transformations, influencing pathways and processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylnaphthalen-1-yl)-diphenyl-phosphane
- (4-Methylnaphthalen-1-yl)-diphenyl-sulfane
- (4-Methylnaphthalen-1-yl)-diphenyl-selenane
Uniqueness
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane stands out due to its unique combination of a naphthalene ring with a diphenyl-sulfanylidene-lambda5-phosphane moiety
Properties
CAS No. |
3411-50-5 |
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Molecular Formula |
C23H19PS |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4-methylnaphthalen-1-yl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C23H19PS/c1-18-16-17-23(22-15-9-8-14-21(18)22)24(25,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17H,1H3 |
InChI Key |
URWHJQOTWQZPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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